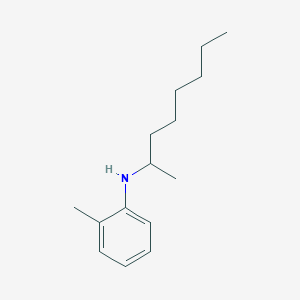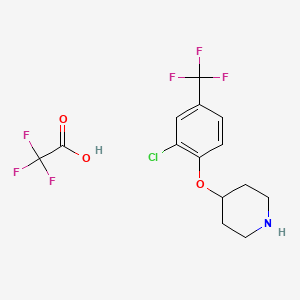
Heptatriacont-15-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptatriacont-15-ene is a long-chain hydrocarbon with the molecular formula C37H74 . It is an unsaturated alkene characterized by a double bond located at the 15th position in the carbon chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its significant length and the presence of a single double bond, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptatriacont-15-ene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of a terminal alkyne, followed by a series of chain elongation reactions to achieve the desired carbon chain length.
Industrial Production Methods: Industrial production of this compound typically involves catalytic cracking of longer-chain hydrocarbons derived from petroleum. This process breaks down larger molecules into smaller ones, including alkenes like this compound. The product is then purified through distillation and other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptatriacont-15-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert the double bond into a single bond, forming heptatriacontane.
Substitution: Halogenation reactions where halogens (e.g., chlorine or bromine) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Heptatriacontane.
Substitution: Dihalides (e.g., 15,16-dibromoheptatriacontane).
Applications De Recherche Scientifique
Heptatriacont-15-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of heptatriacont-15-ene primarily involves its interaction with other molecules through its double bond. The double bond can participate in addition reactions , where it reacts with other compounds to form new products. In biological systems, this compound can integrate into lipid membranes, affecting their fluidity and function. The compound’s hydrophobic nature allows it to interact with other hydrophobic molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Heptatriacont-15-ene can be compared with other long-chain alkenes, such as:
Hexatriacont-15-ene (C36H72): Similar structure but with one fewer carbon atom.
Octatriacont-15-ene (C38H76): Similar structure but with one additional carbon atom.
Uniqueness: this compound’s unique position of the double bond at the 15th carbon and its specific chain length distinguish it from other alkenes. This specific structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647841-26-7 |
|---|---|
Formule moléculaire |
C37H74 |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
heptatriacont-15-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30,32-37H2,1-2H3 |
Clé InChI |
BJFNRHIAVFUMCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)

![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)



![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
